molecular formula C12H8N2O6 B13340218 5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid

5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid

Cat. No.: B13340218
M. Wt: 276.20 g/mol
InChI Key: TZILWNNTGMXXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid: is a complex organic compound that features a pyridine ring substituted with carboxylic acid and hydroxynicotinic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-carboxypyridine with 2-hydroxynicotinic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application, such as inhibiting certain enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Shares a similar pyridine ring structure but lacks the hydroxynicotinic acid group.

    2-Hydroxynicotinic acid: Contains the hydroxynicotinic acid group but not the carboxypyridinyl group.

Uniqueness

5-((3-Carboxypyridin-2-yl)oxy)-2-hydroxynicotinic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H8N2O6

Molecular Weight

276.20 g/mol

IUPAC Name

5-(3-carboxypyridin-2-yl)oxy-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8N2O6/c15-9-8(12(18)19)4-6(5-14-9)20-10-7(11(16)17)2-1-3-13-10/h1-5H,(H,14,15)(H,16,17)(H,18,19)

InChI Key

TZILWNNTGMXXHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CNC(=O)C(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.